molecular formula C11H13NO2 B1297145 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid CAS No. 99855-02-4

3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid

Cat. No. B1297145
CAS RN: 99855-02-4
M. Wt: 191.23 g/mol
InChI Key: QDQAXSGZAIUCQW-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is a unique chemical compound with the empirical formula C11H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)CCN1CCc2ccccc12 . The InChI representation is 1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid” is 191.23 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Biological Activity of Schiff Bases

Schiff bases derived from indole-containing compounds, such as 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid, have been synthesized and studied for their antimicrobial activity. These compounds, characterized by various spectroscopic techniques, have shown remarkable antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Photochromic Behavior and Structural Studies

The photochromic behavior and structural properties of compounds containing the 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid moiety have been explored. For instance, the study of the crystal structure of photochromism compounds reveals significant insights into their structural differences and photochromic behaviors in solutions, which could have implications for developing photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).

Synthesis of Indole Derivatives

Research on the regioselective synthesis of bis(indolyl)propanoic acid derivatives through hydroarylation of propynoic acid derivatives with indoles highlights the potential for synthesizing biologically significant compounds. This process, catalyzed by iron(III), shows high regioselectivity and utility for creating compounds relevant in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

Crystallography and Amino Acid Studies

Crystallographic studies on compounds like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid contribute to understanding the structural basis of amino acids and their derivatives. Such research aids in elucidating the molecular geometry and hydrogen bonding patterns, providing valuable insights for pharmaceutical and food industries (Li, Liang, & Tai, 2009).

Inhibitory Potential and Therapeutic Agents

The synthesis and evaluation of indole-based hybrid oxadiazole scaffolds for their urease inhibitory potential indicate significant biological activity. Such studies not only demonstrate the compounds' effectiveness as enzyme inhibitors but also suggest their potential as therapeutic agents in drug design (Nazir et al., 2018).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested .

properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQAXSGZAIUCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349435
Record name 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid

CAS RN

99855-02-4
Record name 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3-Dihydro-1H-indol-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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